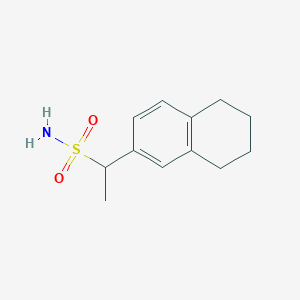
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a tetrahydronaphthalene moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and diuretics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a sulfonamide group.
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: Contains a boronic acid group instead of a sulfonamide group.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: An amine derivative of tetrahydronaphthalene.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties This group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
JJWAOMIDQWYDCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(CCCC2)C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


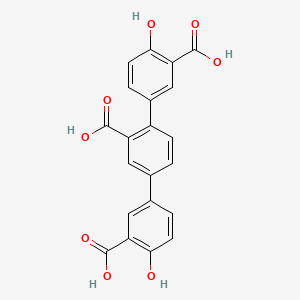
![6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13642810.png)

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

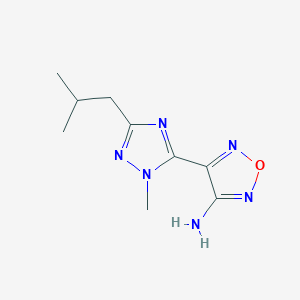
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
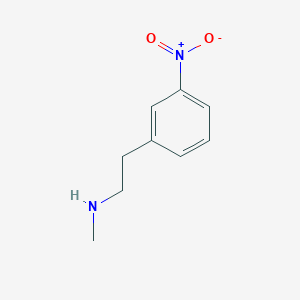

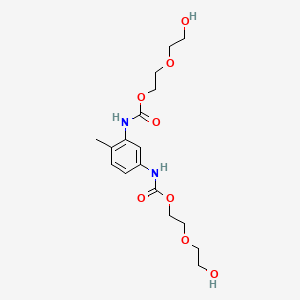
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
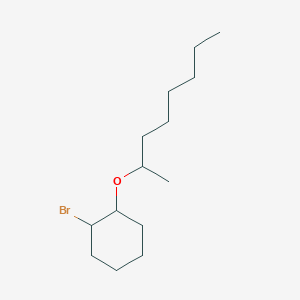

![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
